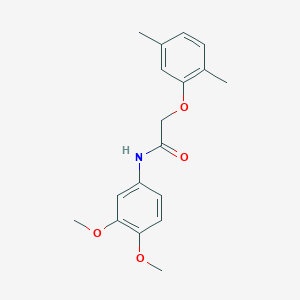![molecular formula C18H17NO3 B5785614 3-{3-[(3-phenylpropanoyl)amino]phenyl}acrylic acid](/img/structure/B5785614.png)
3-{3-[(3-phenylpropanoyl)amino]phenyl}acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{3-[(3-phenylpropanoyl)amino]phenyl}acrylic acid, also known as PPA, is a compound that has gained attention in scientific research due to its potential therapeutic properties. PPA is a type of alpha-amino acid that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
作用机制
The mechanism of action of 3-{3-[(3-phenylpropanoyl)amino]phenyl}acrylic acid is not fully understood, but it is thought to work by inhibiting certain enzymes involved in cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and cell growth. By inhibiting these enzymes, this compound may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of fungi. This compound has also been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.
实验室实验的优点和局限性
One advantage of using 3-{3-[(3-phenylpropanoyl)amino]phenyl}acrylic acid in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been shown to have potential therapeutic properties, making it an interesting compound to study. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
未来方向
There are several potential future directions for research on 3-{3-[(3-phenylpropanoyl)amino]phenyl}acrylic acid. One area of interest is its potential as a cancer therapy. Further studies are needed to determine the optimal dosage and delivery method for this compound, as well as its safety and efficacy in humans. Additionally, this compound may have potential as a treatment for inflammatory bowel disease, as well as other inflammatory conditions. Further studies are needed to determine the mechanism of action of this compound and its effects on inflammation. Finally, this compound may have potential as an antifungal agent, and further studies are needed to determine its efficacy against various fungal species.
In conclusion, this compound is a compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research. While there is still much to be learned about this compound, its potential as a therapeutic agent makes it an interesting compound to study in the future.
合成方法
3-{3-[(3-phenylpropanoyl)amino]phenyl}acrylic acid can be synthesized through various methods, including the reaction of 3-aminophenylacrylic acid with 3-phenylpropanoyl chloride. Another method involves the reaction of 3-aminophenylacrylic acid with 3-phenylpropanoic acid in the presence of a coupling agent. The synthesis of this compound has been optimized to increase yield and purity, making it easier to study in scientific research.
科学研究应用
3-{3-[(3-phenylpropanoyl)amino]phenyl}acrylic acid has been studied for its potential therapeutic properties, including its ability to inhibit the growth of cancer cells. In one study, this compound was shown to induce apoptosis, or cell death, in breast cancer cells. This compound has also been studied for its potential anti-inflammatory properties, with one study showing it could reduce inflammation in mice with colitis. Additionally, this compound has been shown to have potential as an antifungal agent, with one study demonstrating its ability to inhibit the growth of Candida albicans.
属性
IUPAC Name |
(E)-3-[3-(3-phenylpropanoylamino)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-17(11-9-14-5-2-1-3-6-14)19-16-8-4-7-15(13-16)10-12-18(21)22/h1-8,10,12-13H,9,11H2,(H,19,20)(H,21,22)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPARHHCHRDJTO-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-methylphenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-1H-tetrazole](/img/structure/B5785532.png)
![N'-[(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5785534.png)
![3-[hydroxy(phenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime hydrochloride](/img/structure/B5785539.png)


![[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]ethylcyanamide](/img/structure/B5785561.png)



![1,5-dimethyl-N'-[(2-methyl-3-furoyl)oxy]-1H-pyrrole-2-carboximidamide](/img/structure/B5785610.png)


![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5785638.png)
![[1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]cyanamide](/img/structure/B5785643.png)